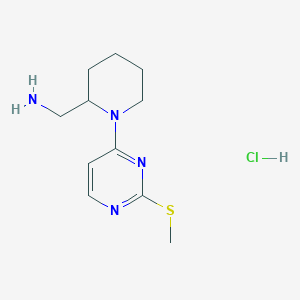

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13432015

Molecular Formula: C11H19ClN4S

Molecular Weight: 274.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19ClN4S |

|---|---|

| Molecular Weight | 274.81 g/mol |

| IUPAC Name | [1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H18N4S.ClH/c1-16-11-13-6-5-10(14-11)15-7-3-2-4-9(15)8-12;/h5-6,9H,2-4,7-8,12H2,1H3;1H |

| Standard InChI Key | RKPISBHHXRZPIH-UHFFFAOYSA-N |

| SMILES | CSC1=NC=CC(=N1)N2CCCCC2CN.Cl |

| Canonical SMILES | CSC1=NC=CC(=N1)N2CCCCC2CN.Cl |

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride, reflects its intricate structure:

-

Core scaffold: A piperidine ring (six-membered amine) fused to a pyrimidine ring (six-membered heterocycle with two nitrogen atoms).

-

Substituents:

-

A methylthio group (-SMe) at the 2-position of the pyrimidine ring.

-

A methanamine (-CH2NH2) group attached to the piperidine ring.

-

Hydrochloride salt form to enhance solubility and stability.

-

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H19ClN4S | |

| Molecular Weight | 274.81 g/mol | |

| CAS Number | 1420869-90-4 | |

| Salt Form | Hydrochloride |

The pyrimidine ring contributes to planar aromaticity, while the piperidine moiety introduces conformational flexibility, enabling potential interactions with biological targets .

Synthesis and Physicochemical Properties

Synthetic Routes

While detailed synthetic protocols are proprietary, analogous compounds suggest a multi-step approach:

-

Pyrimidine Ring Formation: Condensation of thiourea with β-keto esters or amidines to introduce the methylthio group .

-

Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the methanamine group .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical intermediates may include 2-(methylthio)pyrimidin-4-amine and piperidin-2-ylmethanamine precursors .

Industrial and Research Applications

Chemical Intermediates

The compound serves as a building block in synthesizing more complex molecules. For example, similar structures are used in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

Drug Discovery

Its structural features align with "privileged scaffolds" in medicinal chemistry, enabling rapid diversification for high-throughput screening . Patent CA2629336A1 highlights pyrimidine-piperidine hybrids as IKK-β inhibitors for inflammatory diseases .

Challenges and Future Directions

Metabolic Stability

The methylthio group may undergo oxidation to sulfoxide or sulfone metabolites, potentially altering activity . Strategies to mitigate this include substituting with bioisosteres (e.g., methyl sulfone) or prodrug approaches .

Target Identification

Proteomic studies are needed to elucidate precise mechanisms. Computational docking could predict interactions with CDKs, PDEs, or microbial enzymes .

In Vivo Efficacy

Pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity studies are critical next steps. Rodent models of cancer or infection would validate therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume